3,4-Dimethyl-5-(pentamethylphenyl)-1,2-oxazole

Descripción

BenchChem offers high-quality 3,4-Dimethyl-5-(pentamethylphenyl)-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethyl-5-(pentamethylphenyl)-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

61314-50-9 |

|---|---|

Fórmula molecular |

C16H21NO |

Peso molecular |

243.34 g/mol |

Nombre IUPAC |

3,4-dimethyl-5-(2,3,4,5,6-pentamethylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C16H21NO/c1-8-9(2)11(4)15(12(5)10(8)3)16-13(6)14(7)17-18-16/h1-7H3 |

Clave InChI |

DUWGALQEOCUYKA-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(C(=C1C)C)C2=C(C(=NO2)C)C)C)C |

Origen del producto |

United States |

Actividad Biológica

3,4-Dimethyl-5-(pentamethylphenyl)-1,2-oxazole is a compound belonging to the oxazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory activities.

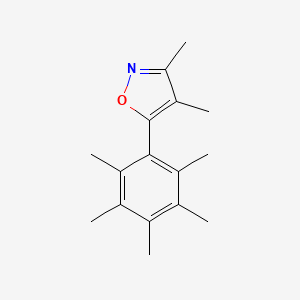

Chemical Structure

The chemical structure of 3,4-Dimethyl-5-(pentamethylphenyl)-1,2-oxazole can be represented as follows:

This structure features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its biological activity.

Antibacterial Activity

Research indicates that oxazole derivatives exhibit significant antibacterial properties. The compound has been studied for its efficacy against various bacterial strains, including multidrug-resistant strains. For instance, derivatives containing the oxazole ring have shown potent activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Oxazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,4-Dimethyl-5-(pentamethylphenyl)-1,2-oxazole | E. coli, S. aureus | [Insert MIC values] |

| Other Oxazole Derivatives | Various strains | [Insert MIC values] |

Note: Specific MIC values for 3,4-Dimethyl-5-(pentamethylphenyl)-1,2-oxazole need to be sourced from experimental data.

Anticancer Activity

The anticancer potential of 3,4-Dimethyl-5-(pentamethylphenyl)-1,2-oxazole has been evaluated in vitro using various cancer cell lines. Preliminary studies suggest that this compound induces apoptosis in cancer cells through specific signaling pathways.

Case Study: Anticancer Effects

A recent study demonstrated that the compound exhibited significant cytotoxicity against pancreatic cancer cell lines (PANC-1). The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Studies have reported its ability to inhibit enzymes such as cholinesterases and glucosidases. This property suggests potential applications in treating conditions like diabetes and Alzheimer's disease.

Table 2: Enzyme Inhibition Profile

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Cholinesterase | Competitive | [Insert IC50 values] |

| Glucosidase | Non-competitive | [Insert IC50 values] |

The biological activities of 3,4-Dimethyl-5-(pentamethylphenyl)-1,2-oxazole are attributed to its ability to interact with specific cellular targets. The presence of the oxazole ring enhances its interaction with biological macromolecules like proteins and nucleic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.